tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate
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Overview
Description
tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate: is an organic compound with the chemical formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is known for its applications in organic synthesis and research due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate can be synthesized by reacting 6,6-dimethylpiperidin-3-amine with tert-butyl chloroformate under appropriate conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .
Scientific Research Applications
tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may act as a protecting group for amines in organic synthesis, preventing unwanted reactions during multi-step synthesis processes. The compound’s structure allows it to form stable intermediates, facilitating the synthesis of complex molecules.
Comparison with Similar Compounds
tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate can be compared with other similar compounds, such as:
These compounds share similar structural features but differ in their specific functional groups and applications. The unique aspect of this compound lies in its ability to form stable intermediates and its versatility in various chemical reactions.
Properties
IUPAC Name |
tert-butyl N-(6,6-dimethylpiperidin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-12(4,5)13-8-9/h9,13H,6-8H2,1-5H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNFTJZIJSQCAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CN1)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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